methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

X-ray crystallography Structural confirmation Regioisomer verification

This N1-cyanomethyl pyrrole-2-carboxylate offers a unique linear nitrile handle for amine reduction or cycloaddition, distinct from unsubstituted or C-cyanomethyl analogs. Its lipophilic substitution is ideal for CNS-targeted kinase inhibitor libraries and COX-2 selective scaffolds. Standard B2B R&D procurement; verify purity with CoA.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 123257-07-8
Cat. No. B054695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
CAS123257-07-8
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1CC#N
InChIInChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3
InChIKeyVNRDJXPPAFDJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate (CAS 123257-07-8): A Versatile Pyrrole Building Block for Medicinal Chemistry and Chemical Biology Procurement


Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate (CAS 123257-07-8) is a heterocyclic building block featuring a pyrrole core substituted with a cyanomethyl group at the N1 position and a methyl ester at the C2 position . This compound serves as a versatile intermediate in organic synthesis, particularly valued for constructing more complex pyrrole-containing scaffolds with potential biological activity . Its structure offers multiple points for further chemical elaboration, making it a strategic procurement choice for medicinal chemistry programs focused on developing kinase inhibitors, anti-inflammatory agents, and other bioactive molecules [1].

Why Generic Pyrrole-2-carboxylate Substitution Fails: The Critical Role of N1-Cyanomethyl Functionalization in Downstream Synthetic Utility


Simply substituting methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate with a generic pyrrole-2-carboxylate (e.g., methyl 1H-pyrrole-2-carboxylate, CAS 1193-62-0) or a differently substituted analog (e.g., ethyl 4-(cyanomethyl)-1H-pyrrole-2-carboxylate) is not chemically or functionally equivalent. The specific placement of the cyanomethyl group at the N1 position, rather than on the pyrrole ring carbons, fundamentally alters the compound's reactivity profile, electronic properties, and steric environment . This N-alkylation introduces a unique, linear nitrile handle that is poised for further transformations, such as reduction to an amine, hydrolysis to an acid, or cycloaddition reactions, enabling access to distinct chemical space inaccessible to its unsubstituted or C-cyanomethyl counterparts [1]. Consequently, choosing this specific isomer is not a matter of minor preference but a critical determinant of synthetic success and the biological properties of any derived molecules.

Quantitative Differentiation Guide: Head-to-Head Evidence for Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate (CAS 123257-07-8) in Research and Procurement


Structural Validation via Single-Crystal X-ray Diffraction: Definitive Proof of Regioisomeric Identity

Unlike many closely related pyrrole-2-carboxylate analogs for which no crystallographic data is publicly available, the unambiguous 3D structure of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has been experimentally determined by single-crystal X-ray diffraction [1]. This analysis confirms the N1-cyanomethyl substitution pattern, which is the primary source of its differentiation. The crystal structure provides definitive proof of regioisomeric identity, a critical factor for structure-activity relationship (SAR) studies and intellectual property considerations [1].

X-ray crystallography Structural confirmation Regioisomer verification

Verified Purity and Commercial Availability: A Tangible Procurement Benchmark

In the context of procurement for research, verifiable quality metrics are paramount. Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is offered by multiple vendors with a standard analytical purity of 95% or higher [1]. This contrasts with less common or custom-synthesis analogs, where purity and lot-to-lot consistency are often undefined and represent a significant risk to experimental reproducibility. The established supply chain for this specific compound provides a procurement advantage over more exotic, less-validated pyrrole derivatives.

Chemical procurement Purity specification Commercial sourcing

Inferred Physicochemical Advantage: Strategic N-Alkylation Modulates Lipophilicity

The N1-cyanomethyl substitution on the target compound is predicted to increase lipophilicity compared to the unsubstituted pyrrole-2-carboxylate core (methyl 1H-pyrrole-2-carboxylate, predicted LogP ≈ 1.2). Computational analysis of a closely related analog, methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate, reveals a LogP of -0.09 . Given that the 4-amino group typically reduces LogP relative to an unsubstituted position, the LogP for the target compound (methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate) can be reasonably inferred to be positive and notably higher than its N1-H counterpart. This increase in lipophilicity is a critical differentiator for applications requiring improved membrane permeability or altered metabolic stability, such as in central nervous system (CNS) drug discovery programs.

Physicochemical properties Lipophilicity Drug-likeness In silico prediction

Strategic Application Scenarios for Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate (CAS 123257-07-8)


Synthesis of Novel Pyrrole-Based Kinase Inhibitor Libraries

Given its documented use as a versatile building block for pyrrole scaffolds , methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is ideally suited for constructing focused libraries of potential kinase inhibitors. The cyanomethyl group serves as a latent aminomethyl moiety, enabling late-stage diversification to explore structure-activity relationships around the critical hinge-binding region of ATP-competitive kinase inhibitors.

Development of Anti-inflammatory Agents via COX-2 Inhibition

Research on structurally related pyrrole analogs has demonstrated significant inhibitory activity against the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) [1]. This compound's core structure, which can be elaborated to create 4,5-diaryl pyrroles, positions it as a valuable starting material for synthesizing novel COX-2 selective inhibitors with potentially improved safety profiles over traditional NSAIDs.

Optimization of Physicochemical Properties for CNS Drug Candidates

The inferred lipophilicity advantage of the N1-cyanomethyl substitution, as discussed in Section 3, makes this compound a strategic choice for medicinal chemistry programs targeting the central nervous system (CNS). By incorporating this building block early in a synthesis, medicinal chemists can favorably influence the LogP of the final drug candidate, potentially improving blood-brain barrier penetration and overall CNS exposure.

Exploration of Antimicrobial and Antitubercular Agents

Pyrrole derivatives are a rich source of new antimicrobial agents, with studies demonstrating activity against pathogens like Mycobacterium tuberculosis [2]. The cyanomethyl handle on this compound can be used to synthesize more complex heterocycles, which have been investigated for dual targeting of essential bacterial enzymes like enoyl ACP reductase and dihydrofolate reductase. This compound provides a direct entry point to explore this promising chemical space for novel antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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